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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729 Get Quote

Technical Support Center: Histone H3 (116-136)
Peptide
This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address

solubility issues commonly encountered with the Histone H3 (116-136) peptide.

Peptide Characteristics
Sequence: Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys-Ser-Ala-Pro-Ala-Thr-Gly-

Gly-Val-Lys-Lys-Pro-His[1][2]

Physicochemical Properties: This peptide is highly basic, with a calculated net positive

charge of +9 at neutral pH. This is due to the high number of basic residues (Arginine,

Lysine, Histidine) compared to acidic ones.[3] Consequently, its isoelectric point (pI) is high,

and its solubility is strongly dependent on pH.[4]

Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving my lyophilized Histone H3 (116-136)

peptide?

A1: The recommended starting solvent is sterile, distilled water.[3][5] Before opening the vial,

centrifuge it briefly to ensure all the lyophilized powder is at the bottom.[6] Attempt to dissolve a

small, pre-weighed aliquot of the peptide first to establish the best method without risking the
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entire sample.[5] Due to the peptide's highly basic nature, it may dissolve in water, but if it

doesn't, proceed to the next step.

Q2: My peptide did not dissolve in water and the solution is cloudy. What should I do next?

A2: A cloudy solution indicates poor solubility or aggregation.[7] Since the Histone H3 (116-

136) peptide is strongly basic, its solubility is significantly improved in an acidic environment

which ensures the basic side chains are fully protonated.[3][6][8]

Add a small amount (a few microliters) of a 10% to 30% aqueous acetic acid solution

dropwise to the peptide suspension.[5][9]

Vortex or sonicate the mixture briefly after each addition to aid dissolution.[3][6] Sonication

can help break up small aggregates.[6]

Continue until the solution becomes clear.

Q3: Can I dissolve the peptide directly in a neutral buffer like PBS (pH 7.4)?

A3: Direct dissolution in neutral buffers like PBS is often difficult for highly basic peptides

because the pH is too close to their isoelectric point, where solubility is minimal.[8][10] The

recommended method is to first create a concentrated stock solution in an acidic solvent (e.g.,

water with acetic acid) and then slowly dilute this stock into your desired buffer.[11] Add the

concentrated peptide stock dropwise to the vigorously stirred buffer to prevent localized high

concentrations that can cause precipitation.[7][11]

Q4: My experiment is sensitive to acids. Are there alternative solvents?

A4: Yes. If acidic conditions are not suitable, an organic solvent can be used to create the initial

stock solution.

Dissolve the peptide in a minimal amount of Dimethyl sulfoxide (DMSO).[5] Ensure the

peptide is completely dissolved before adding any aqueous solution.[11]

Slowly add the DMSO stock solution dropwise to your aqueous buffer with constant, gentle

agitation.[11]
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Note: The final concentration of DMSO should be kept low, as it can affect biological assays.

A final concentration below 1% is generally considered safe for most cell-based experiments.

[5]

Q5: The peptide dissolves initially but crashes out of solution after some time or upon freezing.

How can this be prevented?

A5: This phenomenon is typically caused by peptide aggregation.[7] Peptides, especially those

with certain sequences, can self-associate to form insoluble aggregates.[7]

Maintain Low Concentration: Work with the lowest effective concentration of the peptide in

your experiments. High concentrations can promote aggregation.[10]

Check Final pH: Ensure the pH of your final solution is at least 1-2 units away from the

peptide's pI.[12] For this basic peptide, maintaining a slightly acidic pH (e.g., pH 5-6) is

beneficial.

Storage: Aliquot the peptide stock solution into single-use tubes and store them at -20°C or

-80°C.[8] This minimizes freeze-thaw cycles, which can destabilize the peptide and induce

aggregation.[4] When thawing, warm the aliquot quickly and use it immediately.[7]

Data Presentation
Table 1: Solubility Guidelines for a Representative Basic
Peptide
This table provides an illustrative summary of expected solubility for a highly basic peptide, like

Histone H3 (116-136), in common laboratory solvents.
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Solvent pH
Expected Solubility
(at 1 mg/mL)

Remarks

Deionized Water ~7.0 Poor to Moderate

May form a cloudy

suspension or gel.

Solubility is sequence-

dependent.[3]

Phosphate-Buffered

Saline (PBS)
7.4 Poor

pH is often too close

to the peptide's pI,

leading to low

solubility or

precipitation.[8]

10% Acetic Acid (aq) ~2.5 High

The acidic pH

protonates basic

residues, increasing

repulsion and

interaction with water.

[3][9]

0.1% TFA in Water ~2.0 High

Trifluoroacetic acid is

a strong acid that

effectively solubilizes

most basic peptides.

[3]

100% DMSO N/A High

A good choice for

initial solubilization,

but must be diluted

carefully into aqueous

buffers.[3][5]

Experimental Protocols
Protocol 1: Recommended Solubilization Method for
Histone H3 (116-136)
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This protocol outlines the standard procedure for solubilizing the H3 (116-136) peptide using an

acid-based approach.

Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.

Centrifuge the vial at 10,000 x g for 1 minute to pellet the powder.[6]

Initial Reconstitution: Add a precise volume of sterile, deionized water to achieve a high

concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds.

Acidification (if necessary): If the solution is not clear, add 10% aqueous acetic acid dropwise

(1-2 µL at a time). Vortex for 30 seconds between each addition until the peptide fully

dissolves.[3]

Sonication (optional): If aggregates persist, sonicate the vial in a water bath for 5-10 minutes.

[6] Avoid excessive heating of the sample.

Final Dilution: Add the concentrated, dissolved peptide stock dropwise into your final

experimental buffer while stirring or vortexing. This gradual dilution is critical to prevent

precipitation.[11]

Storage: Aliquot the remaining stock solution into single-use vials, flash-freeze, and store at

-80°C.[4]

Visualized Workflows and Logic
Diagram 1: Troubleshooting Workflow for Peptide
Solubility
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Histone H3 (116-136) Solubility Troubleshooting

Start: Lyophilized
H3 (116-136) Peptide

1. Add sterile dH₂O
2. Vortex/Sonicate

Is the solution clear?

Solution Ready
Proceed with experiment or dilution

Yes

Peptide is highly basic (Net Charge +9)
Solubility increases at low pH

No

1. Add 10% Acetic Acid dropwise
2. Vortex/Sonicate

Is the solution clear?

Yes

Alternative Path:
Use Organic Solvent

No / Incompatible

1. Dissolve in minimal DMSO
2. Ensure complete dissolution

Add dropwise to
stirred aqueous buffer

Click to download full resolution via product page

Caption: A step-by-step decision tree for solubilizing the Histone H3 (116-136) peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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